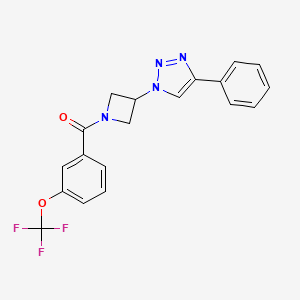

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

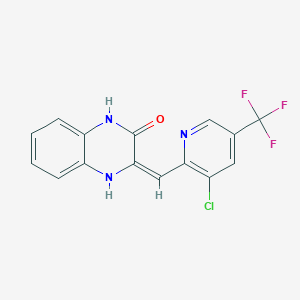

Compounds like “2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole” belong to a class of organic compounds known as azetidines . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of azetidines often involves the reaction of a suitable precursor with a nitrogen source . The exact method would depend on the specific substituents present in the desired product .Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of the atoms in the azetidine ring and the positions of the substituents. The presence of the bromophenyl, sulfonyl, and triazole groups would significantly influence the compound’s properties.Chemical Reactions Analysis

The chemical reactions of a compound like this would be influenced by the reactivity of the azetidine ring and the substituents. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the nature of its substituents. These could include properties like solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : Sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles have been synthesized through click reactions, characterized by techniques such as FTIR, 1H NMR, 13C NMR, and HRMS, and further confirmed by X-ray crystallography (Kaushik et al., 2020). Similar methodologies have been applied to synthesize sulfonamide bridged disubstituted 1,2,3-triazoles, highlighting the diversity in sulfonamide-based triazole chemistry (Yadav & Kaushik, 2022).

Reactivity and Applications : The reactivity of sulfonyl-1,2,3-triazoles has been explored, showing their utility as precursors for various heterocyclic compounds. These compounds serve as stable intermediates for generating reactive carbenes, which can be used to introduce nitrogen atoms into heterocycles, crucial in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Biological Activities

Antibacterial Properties : Research demonstrates the significant antibacterial activity of sulfonamide-tagged 1,2,3-triazoles against pathogens like S. aureus, B. subtilis, E. coli, and K. pneumoniae. This highlights their potential in developing new antimicrobial agents (Kaushik et al., 2020). Further studies confirm the efficacy of these compounds against a variety of bacterial strains, suggesting the role of structural features in their antimicrobial activity (Yadav & Kaushik, 2022).

Antioxidant Activity : The antioxidant capabilities of synthesized triazoles have been evaluated, with certain compounds showing promising radical scavenging properties. This aspect opens avenues for their application in oxidative stress-related conditions (Kaushik et al., 2020).

Wirkmechanismus

The mechanism of action of a compound like this would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects.

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures would need to be followed to ensure safety.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFRXZHZVJAJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)

![3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2587066.png)

![N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2587073.png)

![3-(14-methyl-5-oxo-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2587074.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587083.png)

![N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2587084.png)